molecular formula C17H19N3O3S B2995516 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034372-70-6

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2995516
CAS No.: 2034372-70-6
M. Wt: 345.42
InChI Key: ICZRFBKCSUIINE-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound characterized by its fused pyrazole and furan rings attached to a sulfonamide moiety

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific details on how these factors influence the action of this compound are currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves a multi-step process:

  • Formation of the Pyrazole Ring: : The initial step often includes the cyclization of hydrazines with 1,3-diketones.

  • Furan Ring Attachment: : Subsequent reactions involve coupling the furan ring through cross-coupling reactions such as Suzuki or Heck reactions.

  • Sulfonamide Formation: : Finally, the sulfonamide group is introduced via sulfonyl chloride intermediates reacting with the amine function.

Industrial Production Methods

In industrial settings, the production may be scaled up by employing continuous flow techniques and optimizing reaction conditions to increase yield and purity. Catalysts and solvents are chosen to facilitate cleaner and more efficient reactions, often monitored by spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions including:

  • Oxidation and Reduction: : The furan and pyrazole rings can be targets for oxidation, potentially yielding hydroxylated derivatives.

  • Substitution Reactions: : The benzene sulfonamide moiety can participate in nucleophilic substitution reactions.

  • Coupling Reactions: : Given the presence of reactive rings, it can be involved in further cross-coupling reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride, and various bases or acids to catalyze substitution reactions. Reactions typically occur under controlled temperature and atmospheric conditions to ensure desired outcomes.

Major Products

The major products from these reactions often include hydroxylated, nitrated, or alkylated derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and as a precursor for synthesizing more complex molecules.

Biology

In biological research, its interactions with various enzymes and receptors are explored, particularly those involving the pyrazole ring known for its bioactivity.

Medicine

The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development research, especially for its possible roles in anti-inflammatory and anticancer therapies.

Industry

Industrially, it could be used in the synthesis of dyes, pigments, and other materials requiring robust and reactive organic structures.

Comparison with Similar Compounds

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of a furan ring with a pyrazole and a sulfonamide group, which imparts distinct chemical and biological properties.

Similar Compounds

  • N-(2-(4-(thiazol-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: : Similar structure with a thiazole ring instead of a furan ring.

  • N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: : Substitution with a pyridine ring.

  • N-(2-(4-(benzofuran-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: : A benzofuran ring addition to the structure.

Each of these compounds, while similar, offers varied reactivity and biological activity, underscoring the uniqueness of this compound.

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Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-13-5-6-16(10-14(13)2)24(21,22)19-7-8-20-12-15(11-18-20)17-4-3-9-23-17/h3-6,9-12,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZRFBKCSUIINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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